N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazoline derivative . Pyrazolines are a class of organic compounds known for their wide applications in medicinal and pharmaceutical chemistry . The compound has been synthesized using a green and efficient ammonium acetate-catalyzed one-pot synthesis .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one reported method, the compound was synthesized using a one-pot reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction was catalyzed by nano-eggshell/Ti (IV) and carried out at room temperature under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, it is synthesized via a one-pot reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Other reactions may involve modifications of the pyrazoline ring or the phenyl groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and structure. For example, it is a solid at room temperature . Its melting point and other properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
- Researchers have investigated the antiproliferative effects of this compound against cancer cell lines. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a derivative of this compound, displayed low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines . It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced the expression levels of proliferating cell nuclear antigen (PCNA). These findings suggest a complex action combining antiproliferative effects with cell death induction.
- Investigations into the fluorescence properties of the final compounds revealed that 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine is an excellent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing . This property could find applications in biosensing, environmental monitoring, and cellular imaging.
- The compound’s cytotoxic effects were studied in lung carcinoma cells. Although further research is needed, initial results indicate varying cytotoxic effects for different chalcones derived from this compound . Understanding these effects may contribute to cancer therapy development.
- Calcium channel antagonists (calcium entry blockers) are clinically useful agents for treating hypertension, angina pectoris, and certain cardiac arrhythmias. While not directly tested for this compound, its structural features suggest potential calcium channel antagonist activity . Further exploration is warranted.
- The synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide yielded a compound with anticancer activity. In vitro screening against 60 cell lines revealed promising results . Investigating its mechanism of action and potential targets is crucial.
Antiproliferative Activity in Cancer Cells
Fluorescent pH Indicator
Cytotoxic Effects in Lung Carcinoma
Calcium Channel Antagonist Potential
Thiadiazole Derivatives for Anticancer Screening
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential biological activities further. Given the wide range of activities exhibited by pyrazoline derivatives, this compound could be a promising candidate for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and sustainability of its synthesis .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to target various kinases, which play a key role in regulating glucose and fatty acid metabolism and homeostasis .
Mode of Action
These inhibitors typically work by competing with ATP binding sites on the receptors, thereby inhibiting the kinase activity .
Biochemical Pathways
The inhibition of these kinases can lead to changes in these metabolic pathways, potentially affecting cellular energy production and other downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. Similar compounds have been found to have various pharmacokinetic properties, including absorption and distribution in the body, metabolism by the liver, and excretion through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
This could potentially result in a variety of effects, depending on the specific kinases inhibited and the cells in which they are active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s overall health, age, and other individual characteristics .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-15(8-10-16)23-20(17-12-27(25)13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZSGQCMNKPECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.